molecular formula C21H28FN5O3S B10938985 [4-(2-fluorobenzyl)piperazin-1-yl]{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone

[4-(2-fluorobenzyl)piperazin-1-yl]{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methanone

Cat. No.: B10938985
M. Wt: 449.5 g/mol
InChI Key: MLBTVLILHSQYLL-UHFFFAOYSA-N
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Description

[4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a piperazine ring, and a pyrazole sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl chloride with piperazine to form 4-(2-fluorobenzyl)piperazine. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, [4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine

The compound’s structure suggests potential pharmacological applications. It may be investigated for its activity against certain biological targets, such as enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals .

Mechanism of Action

The mechanism by which [4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine and pyrazole sulfonyl groups may interact with polar or charged regions of the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrazole sulfonyl group in [4-(2-FLUOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE distinguishes it from other similar compounds. This group enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H28FN5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C21H28FN5O3S/c1-24-16-19(13-23-24)31(29,30)27-8-4-6-18(15-27)21(28)26-11-9-25(10-12-26)14-17-5-2-3-7-20(17)22/h2-3,5,7,13,16,18H,4,6,8-12,14-15H2,1H3

InChI Key

MLBTVLILHSQYLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F

Origin of Product

United States

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